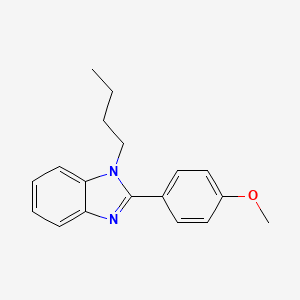

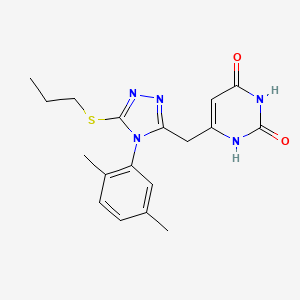

![molecular formula C20H28N4O4S B2581167 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-01-5](/img/structure/B2581167.png)

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMS-986205 and is known for its ability to modulate the immune system.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Compounds related to the sulfonamide and oxadiazole groups, such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and its analogs, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These enzymes play a significant role in various physiological processes, and their inhibitors can have potential applications in treating diseases or in industrial processes that require the regulation of carbonic anhydrase activity. The study found that these compounds exhibited nanomolar inhibitory concentration against multiple isoenzymes of carbonic anhydrase, highlighting their potential as potent inhibitors for therapeutic or industrial applications (Supuran, Maresca, Gregáň, & Remko, 2013).

Crystal Structure and Polymorphism

Research on compounds with the oxadiazole group, such as the study on mimics of an R2/2(8) hydrogen-bond dimer motif, explores their influence on the crystallization of pharmaceutical compounds. These studies are crucial in understanding the polymorphic forms of drugs, which can significantly affect their physical properties, stability, and bioavailability. The findings suggest that certain mimics can inhibit or promote the formation of specific polymorphs, indicating the potential application of these compounds in controlling drug polymorphism (Lawrence, McAuliffe, & Moynihan, 2010).

Antioxidant and Antibacterial Activities

Derivatives of 1,3,4-oxadiazole, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been synthesized and characterized for their biological activities. These compounds have shown significant antioxidant and antibacterial activities against Staphylococcus aureus, highlighting their potential application in developing new therapeutic agents with antioxidant and antibacterial properties (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Corrosion Inhibition

Compounds incorporating the oxadiazole moiety have been investigated for their corrosion inhibition properties on mild steel in acidic environments. Such research is relevant to industrial applications where corrosion resistance is crucial. The studies provide insights into the mechanisms of corrosion inhibition and the potential use of these compounds in developing more effective corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Organic Light Emitting Diodes (OLEDs)

Research into the synthesis and application of compounds with oxadiazole groups has extended into the field of organic electronics. Compounds designed with oxadiazole ligands for iridium(III) complexes have been developed for use in OLEDs. These materials aim to achieve high efficiency and low efficiency roll-off, which are critical parameters for the performance of OLED devices. This research underscores the potential of oxadiazole derivatives in enhancing the properties of light-emitting materials for electronic applications (Jin et al., 2014).

properties

IUPAC Name |

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4S/c1-13(2)11-24(12-14(3)4)29(26,27)17-9-7-15(8-10-17)18(25)21-20-23-22-19(28-20)16-5-6-16/h7-10,13-14,16H,5-6,11-12H2,1-4H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNHDBLHEALIEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2581084.png)

![2-[(3-Fluorophenyl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2581091.png)

![(2Z)-2-{[2-(acetylamino)phenyl]imino}-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2581092.png)

![2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide](/img/structure/B2581093.png)

![N-(3-acetamidophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2581094.png)

![2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581098.png)

![2-[3-(Dimethylamino)propenoyl]cyclohexanone](/img/structure/B2581106.png)